molecular formula C8H5Cl2NS B7980492 4,6-Dichloro-2-methylthieno[2,3-b]pyridine

4,6-Dichloro-2-methylthieno[2,3-b]pyridine

Cat. No.: B7980492
M. Wt: 218.10 g/mol
InChI Key: VAZPQNCVJQNJNY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylthieno[2,3-b]pyridine is a chemical compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.1 g/mol It is characterized by the presence of chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a thieno[2,3-b]pyridine core structure

Preparation Methods

The synthesis of 4,6-Dichloro-2-methylthieno[2,3-b]pyridine typically involves the chlorination of 2-methylthieno[2,3-b]pyridine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-2-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4,6-Dichloro-2-methylthieno[2,3-b]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dichloro-2-methylthieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-5-6(9)3-7(10)11-8(5)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZPQNCVJQNJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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